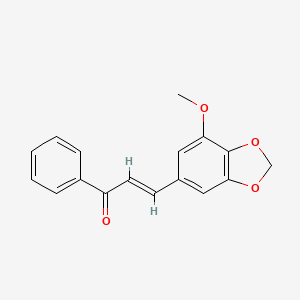![molecular formula C18H15Br2N3O5S B15000904 5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-N'-[(E)-thiophen-3-ylmethylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B15000904.png)
5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-N'-[(E)-thiophen-3-ylmethylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-N’-[(E)-(THIOPHEN-3-YL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE is a complex organic molecule featuring multiple functional groups, including brominated benzodioxole, methoxy, thiophene, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-N’-[(E)-(THIOPHEN-3-YL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE typically involves multi-step organic reactions. The key steps include:
Methoxylation: The addition of a methoxy group to the benzodioxole ring.
Formation of the oxazole ring: This involves cyclization reactions to form the oxazole ring.
Condensation with thiophene: The final step involves the condensation of the oxazole derivative with thiophene to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-N’-[(E)-(THIOPHEN-3-YL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Halogen atoms (bromine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups in place of bromine atoms.
Scientific Research Applications
5-(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-N’-[(E)-(THIOPHEN-3-YL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-N’-[(E)-(THIOPHEN-3-YL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use, such as inhibiting a particular enzyme in a biochemical pathway or binding to a receptor to modulate its activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4,6-Dibromo-2H-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide
- 5-(4,6-Dibromo-7-methoxy-2H-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide
Uniqueness
The uniqueness of 5-(4,6-DIBROMO-7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-N’-[(E)-(THIOPHEN-3-YL)METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE lies in its combination of functional groups, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds and potentially more suitable for certain applications.
Properties
Molecular Formula |
C18H15Br2N3O5S |
|---|---|
Molecular Weight |
545.2 g/mol |
IUPAC Name |
5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-N-[(E)-thiophen-3-ylmethylideneamino]-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H15Br2N3O5S/c1-8-13(18(24)22-21-5-9-3-4-29-6-9)23-28-14(8)10-11(19)15(25-2)17-16(12(10)20)26-7-27-17/h3-6,8,14H,7H2,1-2H3,(H,22,24)/b21-5+ |
InChI Key |
FBSXKBSCYBAPCX-IGCPIRJNSA-N |
Isomeric SMILES |
CC1C(ON=C1C(=O)N/N=C/C2=CSC=C2)C3=C(C4=C(C(=C3Br)OC)OCO4)Br |
Canonical SMILES |
CC1C(ON=C1C(=O)NN=CC2=CSC=C2)C3=C(C4=C(C(=C3Br)OC)OCO4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-bromophenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrimido[5,4-d][1,2]diazepine-2,4(3H,9H)-dione](/img/structure/B15000822.png)

![2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B15000827.png)
![N-[1,1,1,3,3,3-hexafluoro-2-(phenylamino)propan-2-yl]acetamide](/img/structure/B15000831.png)
![[3-Amino-4-(pyridin-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-methoxyphenyl)methanone](/img/structure/B15000836.png)
![2-[2-Methoxy-5-(5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl)phenoxy]acetamide](/img/structure/B15000852.png)
![3-(4-chlorophenyl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15000860.png)
![Ethyl 4-(4-fluorophenyl)-2-propyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15000866.png)

![6-[(E)-2-(furan-2-yl)ethenyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15000887.png)
![N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3-propoxybenzamide](/img/structure/B15000893.png)
![N-[1-(1-butyl-1H-benzimidazol-2-yl)-2-phenylethyl]-2,2-dimethylpropanamide](/img/structure/B15000894.png)
![1-Methyl-8-(2,3,4-trimethoxyphenyl)-2,6-diazabicyclo[2.2.2]octane-3,5-dione](/img/structure/B15000914.png)
![Methyl 6-{[(4-bromophenyl)sulfanyl]methyl}-4-(2,4-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15000920.png)
